molecular formula C12H12N2O2 B2454168 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1171501-41-9

1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2454168
CAS RN: 1171501-41-9
M. Wt: 216.24
InChI Key: DYGGJXVTZCRGTE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazoles and their derivatives have been synthesized using various methods . For instance, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties . They have shown luminescent and fluorescent properties, with some of these compounds having important applications in material chemistry .

Scientific Research Applications

Structural and Spectral Studies

  • Structural and Theoretical Investigations : Studies on derivatives of pyrazole-4-carboxylic acid, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their structural and spectral properties. These investigations include experimental and theoretical approaches, such as NMR, FT-IR spectroscopy, and X-ray diffraction, alongside density functional theory (DFT) calculations (Viveka et al., 2016).

  • Crystallographic Analysis : Research on molecules like 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals insights into their molecular structure, including the orientation of various groups and intramolecular hydrogen bonding, which are essential for understanding the chemical properties and potential applications of these compounds (Zia-ur-Rehman et al., 2008).

Synthetic Applications

  • Derivative Synthesis : Research has been conducted on the synthesis of various derivatives of pyrazole carboxylic acids, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylate, showcasing the versatility of these compounds in creating complex molecular structures with potential applications in various fields (Asma et al., 2018).

  • Functionalization Reactions : Studies on the functionalization reactions of pyrazole carboxylic acids, such as 1H-pyrazole-3-carboxylic acid, demonstrate their potential in organic synthesis, particularly in creating new compounds with varied chemical properties (Yıldırım et al., 2005).

Chemical Properties and Reactions

  • Molecular Conformation and Hydrogen Bonding : Understanding the molecular conformation and hydrogen bonding in pyrazole derivatives, such as 1-phenyl-1H-pyrazole-3,4-dicarboxylate, is crucial for their application in designing new materials and pharmaceuticals (Kasımoğulları & Arslan, 2010).

  • Ionization Constants and Medium Effects : Research into the ionization constants of pyrazole carboxylic acid derivatives, such as 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid, provides valuable data for understanding their behavior in different environments, which is essential for pharmaceutical and chemical applications (Alkan et al., 2009).

Safety and Hazards

According to the safety data sheet from MilliporeSigma, this compound may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,5-dimethyl-3-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(13-14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGJXVTZCRGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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